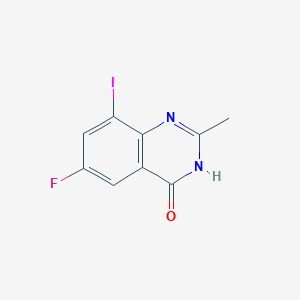

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one

Description

Properties

Molecular Formula |

C9H6FIN2O |

|---|---|

Molecular Weight |

304.06 g/mol |

IUPAC Name |

6-fluoro-8-iodo-2-methyl-3H-quinazolin-4-one |

InChI |

InChI=1S/C9H6FIN2O/c1-4-12-8-6(9(14)13-4)2-5(10)3-7(8)11/h2-3H,1H3,(H,12,13,14) |

InChI Key |

OHUSTIVUBQRPBD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC2=C(C=C(C=C2I)F)C(=O)N1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one typically involves multi-step organic reactions. A common route might include:

Starting Material: The synthesis may begin with a substituted aniline derivative.

Fluorination: Introduction of the fluorine atom using reagents like N-fluorobenzenesulfonimide (NFSI).

Iodination: Introduction of the iodine atom using reagents like iodine monochloride (ICl) or N-iodosuccinimide (NIS).

Cyclization: Formation of the quinazolinone core through cyclization reactions, often involving condensation with formamide or similar reagents.

Industrial Production Methods

Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, potentially forming quinazolinone derivatives with different oxidation states.

Reduction: Reduction reactions could modify the functional groups, leading to different analogs.

Substitution: Halogen atoms (fluorine and iodine) can be substituted with other groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone N-oxides, while substitution could introduce various functional groups.

Scientific Research Applications

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one may have applications in:

Chemistry: As an intermediate in the synthesis of more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive quinazolinones.

Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action would depend on the specific biological target. Quinazolinones often interact with enzymes or receptors, modulating their activity. The fluorine and iodine atoms could influence the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Halogenated Quinazolinones

Halogen Position and Type

- 6-Iodo-3-amino-2-methylquinazolin-4(3H)-one (): Features iodine at position 6 and an amino group at position 3. The direct iodination method using iodine monochloride (ICl) contrasts with the benzoxazinone route for the target compound. Its melting point (203°C) suggests lower thermal stability compared to brominated analogs .

- 8-Chloro-3-(4-methoxyphenyl)quinazolin-4(3H)-one (): Substitutes chlorine at position 8 and a methoxyphenyl group at position 3. The chlorine atom’s smaller size and higher electronegativity reduce steric hindrance but increase electronic withdrawal compared to iodine in the target compound .

- 6,8-Dibromo-2-methylquinazolin-4(3H)-one (): Contains bromine at both positions 6 and 8. The dual bromine substitution enhances electrophilicity but reduces metabolic stability compared to mixed halogenation (F and I) in the target compound .

Reactivity and Electronic Effects

- Iodine’s polarizability and weaker C–I bond make the target compound more reactive in nucleophilic substitutions than chloro- or bromo-derivatives.

Comparison with Dihydroquinazolinones

- 6-Bromo-2-(4-fluorophenyl)-8-(phenylethynyl)-2,3-dihydroquinazolin-4(1H)-one (3b, ): The 2,3-dihydro structure introduces partial saturation, reducing aromaticity and altering conjugation. This results in distinct NMR shifts (e.g., δ 7.57–7.62 ppm for aromatic protons) compared to the fully aromatic target compound .

- 6-Chloro-3-(4-fluorobenzylideneamino)-2-phenyl-2,3-dihydroquinazolin-4(1H)-one (2d, ): The dihydro framework and benzylideneamino substituent create a more rigid, planar structure, affecting solubility and intermolecular interactions .

Substituent Diversity at Position 2 and 3

- 2-(4-Fluorophenyl) vs. 2-Methyl : The target’s methyl group at position 2 minimizes steric bulk compared to 2-(4-fluorophenyl) substituents in ’s compounds. This difference impacts molecular packing (e.g., melting points: 235–237°C for 3b vs. ~203°C for the target) and solubility .

- 3-Amino vs. 3-Aryl: The 3-amino group in ’s compound introduces hydrogen-bonding capacity, absent in the target compound, which lacks a substituent at position 3 .

Spectroscopic and Physical Properties

Melting Points

- Target Compound: Not explicitly reported, but analogous 6-iodo derivatives (e.g., ) melt at ~203°C .

- 6-Bromo-2-(4-fluorophenyl)-dihydroquinazolinone (3b): 235–237°C .

- 8-Chloro-3-(4-methoxyphenyl)quinazolinone (2h): 175°C .

NMR Spectral Shifts

- The target’s fluorine and iodine substituents induce distinct deshielding effects. For example: Fluorine: Causes downfield shifts in adjacent protons (cf. δ 7.05–6.95 ppm in ’s fluorobenzylideneamino compound) . Iodine: Heavy atom effect broadens NMR signals, complicating resolution compared to lighter halogens .

IR Spectroscopy

- The quinazolinone carbonyl (C=O) stretch appears at ~1689 cm⁻¹ in iodinated derivatives (), similar to the target compound . Brominated analogs show slight shifts due to halogen electronegativity differences .

Biological Activity

6-Fluoro-8-iodo-2-methylquinazolin-4(3H)-one is a heterocyclic organic compound that has garnered attention in medicinal chemistry due to its significant biological activities, particularly as an anticonvulsant agent. This article delves into its biological activity, synthesis, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F I N2 O, with a molecular weight of approximately 304.06 g/mol. The unique presence of fluorine and iodine atoms at the 6 and 8 positions, respectively, enhances its chemical properties and biological interactions. The compound is typically synthesized as a white to off-white solid, with melting points varying based on synthesis methods and purity levels.

Anticonvulsant Activity

Research indicates that this compound exhibits potent anticonvulsant properties. In preclinical models, it has demonstrated efficacy against various seizure types. The halogen substitutions (fluorine and iodine) are believed to enhance the compound's interaction with neurotransmitter receptors and enzymes involved in seizure activity .

Table 1: Comparison of Biological Activities of Related Compounds

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 6-Fluoroquinazolin-4(3H)-one | Lacks iodine; retains fluorine | Anticonvulsant activity |

| 8-Iodoquinazolin-4(3H)-one | Lacks fluorine; retains iodine | Antitumor activity |

| 2-Methylquinazolin-4(3H)-one | No halogen substitutions | Antimicrobial properties |

| 6-Bromoquinazolin-4(3H)-one | Bromine instead of fluorine | Anticonvulsant activity |

The combination of fluorine and iodine in this compound is hypothesized to improve binding affinity and selectivity for biological targets compared to other quinazoline derivatives lacking these halogens.

The mechanism by which this compound exerts its anticonvulsant effects involves interaction with specific receptors associated with neurotransmission. In vitro studies have shown that it interacts with key enzymes involved in seizure modulation, leading to reduced seizure frequency in tested models .

Preclinical Evaluation

In a study assessing the anticonvulsant effects of various quinazoline derivatives, this compound was evaluated alongside several analogs. The results indicated that this compound provided significant protection against seizures induced by maximal electroshock (MES) models, showcasing its potential as a therapeutic agent for epilepsy .

Structural Optimization

Further research has focused on optimizing the structural components of quinazoline derivatives to enhance their pharmacological profiles. Modifications in the aromatic ring have shown to influence anticonvulsant activity significantly. For instance, compounds with mono-halogen substitutions displayed varying degrees of efficacy against seizures, indicating that electronic effects from substituents play a crucial role in biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.